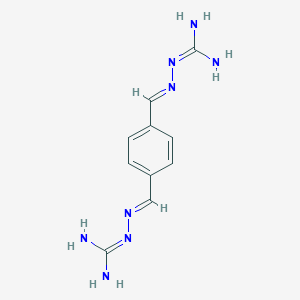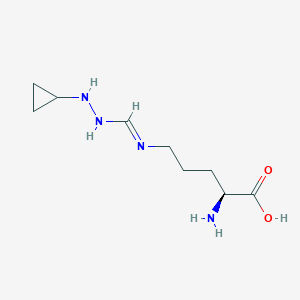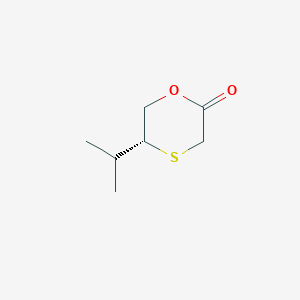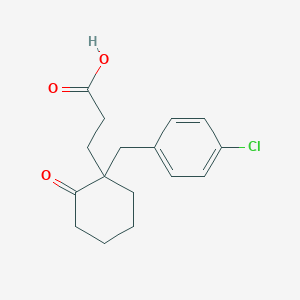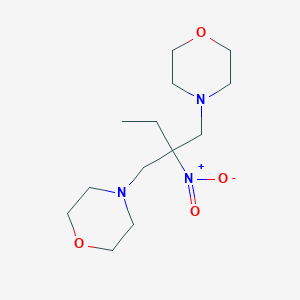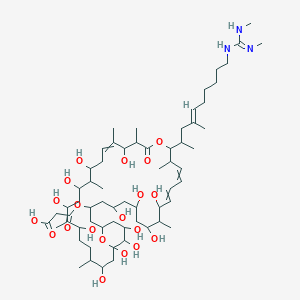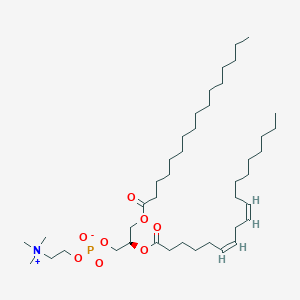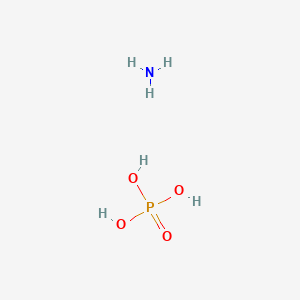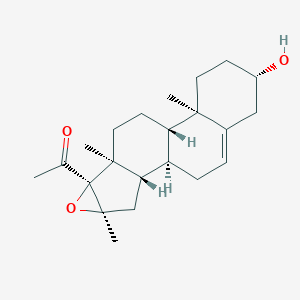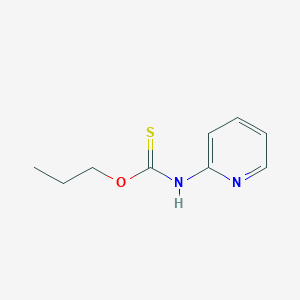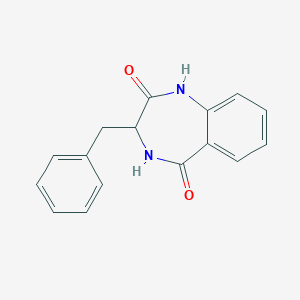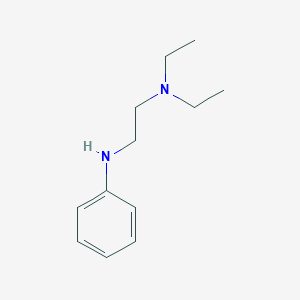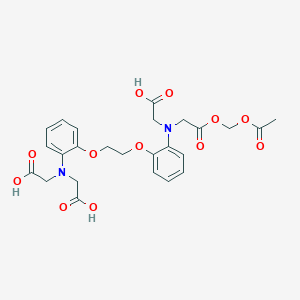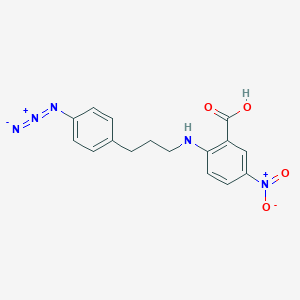
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid, also known as NAPB-Azide, is a chemical compound that has been widely used in scientific research. It is a derivative of 5-nitro-2-propoxyaniline and has a molecular weight of 414.4 g/mol. NAPB-Azide is a potent inhibitor of the proteasome, which is a complex protein degradation system in cells.
Mecanismo De Acción
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid inhibits the proteasome by binding to the active site of the 20S proteasome subunit. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway, which ultimately results in apoptosis.
Efectos Bioquímicos Y Fisiológicos
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been shown to modulate the immune response by inhibiting the proteasome-mediated degradation of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid is its potency and specificity as a proteasome inhibitor. It has been shown to be more effective than other proteasome inhibitors in inducing apoptosis in cancer cells. However, one of the limitations of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid is its potential toxicity to normal cells, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the use of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid in scientific research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its role in the regulation of the immune response and its potential as an immunomodulatory agent. Additionally, further studies are needed to understand the potential toxicity of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid and to develop strategies to minimize its side effects.
Métodos De Síntesis
The synthesis of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid involves the reaction of 5-nitro-2-propoxyaniline with 3-(4-azidophenyl)propylamine in the presence of triethylamine and 1,3-dibromo-5,5-dimethylhydantoin. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been extensively used in scientific research as a tool to study the role of the proteasome in various biological processes. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has also been used to study the role of the proteasome in the regulation of the cell cycle, DNA repair, and immune response.
Propiedades
Número CAS |
135409-59-5 |
|---|---|
Nombre del producto |
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid |
Fórmula molecular |
C16H15N5O4 |
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
2-[3-(4-azidophenyl)propylamino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C16H15N5O4/c17-20-19-12-5-3-11(4-6-12)2-1-9-18-15-8-7-13(21(24)25)10-14(15)16(22)23/h3-8,10,18H,1-2,9H2,(H,22,23) |
Clave InChI |
FHBKKMBZNNWBIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)N=[N+]=[N-] |
Otros números CAS |
135409-59-5 |
Sinónimos |
5-nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid AzNPPB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



